molecular formula C5H8N4O2S B13184702 2-amino-N-methylpyrimidine-5-sulfonamide

2-amino-N-methylpyrimidine-5-sulfonamide

Cat. No.: B13184702
M. Wt: 188.21 g/mol
InChI Key: NWSZZXDKLNKQAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylpyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials like benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

In industrial settings, the oxidative coupling of thiols and amines is a highly efficient method for synthesizing sulfonamides. This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonyl compounds.

    Reduction: Formation of amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride.

    Substitution: Often employs halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrimidines .

Scientific Research Applications

2-amino-N-methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the synthesis of bacterial DNA by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N-methylpyrimidine-5-sulfonamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

2-amino-N-methylpyrimidine-5-sulfonamide

InChI

InChI=1S/C5H8N4O2S/c1-7-12(10,11)4-2-8-5(6)9-3-4/h2-3,7H,1H3,(H2,6,8,9)

InChI Key

NWSZZXDKLNKQAS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN=C(N=C1)N

Origin of Product

United States

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